N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]thiophene-2-sulfonamide
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Overview
Description
N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]thiophene-2-sulfonamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperidine ring substituted with methanesulfonyl and methoxy groups, linked to a thiophene ring via a sulfonamide group. Its distinct chemical properties make it a valuable subject for study in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]thiophene-2-sulfonamide typically involves multiple steps, starting with the preparation of the piperidine ring. The piperidine ring is first functionalized with methanesulfonyl and methoxy groups. This is followed by the introduction of the thiophene ring through a sulfonamide linkage. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely. The industrial production process also emphasizes the importance of safety and environmental considerations, ensuring that the synthesis is conducted in a sustainable and responsible manner.
Chemical Reactions Analysis
Types of Reactions
N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]thiophene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines or other derivatives.
Substitution: The methoxy and methanesulfonyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can result in a wide range of derivatives with different functional groups replacing the original substituents.
Scientific Research Applications
N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]thiophene-2-sulfonamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]thiophene-2-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]-2-phenylethane-1-sulfonamide
- N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]furan-2-carboxamide
Uniqueness
N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]thiophene-2-sulfonamide is unique due to its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. This versatility makes it a valuable compound for various research applications, distinguishing it from other similar compounds.
Biological Activity
N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]thiophene-2-sulfonamide is a compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry. This article synthesizes available research findings, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure can be represented as follows:
This compound features a thiophene ring and a piperidine moiety, which are significant in conferring biological activity. The methanesulfonyl and methoxy groups enhance its solubility and reactivity.
Research indicates that this compound acts as an inhibitor of deubiquitylating enzymes (DUBs), which play critical roles in regulating protein degradation pathways. By inhibiting DUBs, the compound may influence various cellular processes, including apoptosis and cell cycle regulation .
2. Antimicrobial Activity
Studies have demonstrated that sulfonamide derivatives exhibit significant antimicrobial properties. The compound has shown activity against various bacterial strains, indicating its potential as an antibacterial agent. For instance, a related study reported that sulfonamide compounds exhibited substantial antibacterial effects, suggesting that similar mechanisms could be at play with this compound .
3. Anticancer Potential
The compound's ability to modulate cellular pathways linked to cancer progression has been investigated. In vitro studies have suggested that it may induce apoptosis in cancer cell lines by altering gene expression profiles associated with cell survival and proliferation .
Case Study 1: Antimicrobial Efficacy
A study focused on the synthesis and biological evaluation of various sulfonamide derivatives found that compounds similar to this compound demonstrated promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were comparable to established antibiotics, highlighting the compound's potential as a therapeutic agent in treating infections .
Case Study 2: Cancer Cell Response
In a controlled experiment involving breast cancer cell lines (MCF-7), exposure to the compound resulted in significant alterations in metabolic pathways associated with cell proliferation. Transcriptomic analyses revealed upregulation of genes involved in apoptosis and downregulation of those promoting cell survival, suggesting a dual role in both inhibiting tumor growth and promoting cancer cell death .
Data Tables
Properties
IUPAC Name |
N-[(4-methoxy-1-methylsulfonylpiperidin-4-yl)methyl]thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O5S3/c1-19-12(5-7-14(8-6-12)21(2,15)16)10-13-22(17,18)11-4-3-9-20-11/h3-4,9,13H,5-8,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLNLXDKSOGCCQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCN(CC1)S(=O)(=O)C)CNS(=O)(=O)C2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O5S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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